Chemical Probe Development for Epigenetic Targets (p300/CBP Bromodomain)
Isoxazolyl-substituted imidazo[1,2-a]pyridines have been patented as modulators of the p300/CBP epigenetic reader domains. If future quantitative profiling demonstrates that the 5-cyclopropyl substituent confers superior selectivity or potency relative to other 5-substituted analogs (e.g., methyl, furanyl), this compound could serve as a differentiated chemical probe for target validation studies.
